2-Chloro-6-(trifluoromethyl)benzylamine physical properties
2-Chloro-6-(trifluoromethyl)benzylamine physical properties
An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-(trifluoromethyl)benzylamine
Introduction
2-Chloro-6-(trifluoromethyl)benzylamine is a halogenated aromatic amine of significant interest to researchers and professionals in drug development and materials science. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group ortho to the aminomethyl substituent, imparts distinct electronic and steric properties that can influence molecular interactions and reactivity. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this compound a valuable building block in medicinal chemistry.[1]
This technical guide provides a comprehensive overview of the physical properties of 2-Chloro-6-(trifluoromethyl)benzylamine. While experimental data for this specific isomer is not widely published, this document compiles available information on its structural analogues and provides expert insights into its expected properties based on established chemical principles. This comparative approach offers a robust framework for researchers working with or considering this compound in their synthetic endeavors.
Molecular Structure and Identifiers
A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical properties.
Caption: Proposed workflow for the synthesis and characterization of 2-Chloro-6-(trifluoromethyl)benzylamine.
A patent describes the synthesis of the key intermediate, 2-chloro-6-trifluoromethylbenzonitrile, from 2,3-dichlorobenzotrifluoride through fluorination and cyanation reactions. [2]The subsequent reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis.
Experimental Protocols for Physical Property Determination
For a novel or less-characterized compound like 2-Chloro-6-(trifluoromethyl)benzylamine, the following experimental protocols are recommended for the precise determination of its physical properties.
Melting Point Determination
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Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.
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Procedure:
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A small, dry sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The temperature is increased rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
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The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.
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Boiling Point Determination
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Apparatus: Distillation apparatus with a micro-distillation head or a Siwoloboff boiling point apparatus for small quantities.
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Procedure (Micro-scale):
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A small amount of the liquid sample (a few drops) is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the test tube.
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The test tube is attached to a thermometer and heated gently in a heating bath.
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As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
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Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the structure.
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A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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The chemical shifts, integration, and coupling constants will provide detailed information about the molecular structure. The ¹⁹F NMR will be particularly informative for confirming the trifluoromethyl group.
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Infrared (IR) Spectroscopy:
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The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
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Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, and strong C-F stretching bands of the trifluoromethyl group (around 1100-1300 cm⁻¹) would be expected.
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Mass Spectrometry (MS):
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Mass spectrometry will determine the molecular weight and fragmentation pattern.
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The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
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Safety and Handling
Conclusion
2-Chloro-6-(trifluoromethyl)benzylamine represents a valuable yet under-characterized building block for chemical synthesis. This guide provides a comprehensive framework for understanding its physical properties through a scientifically rigorous comparative analysis of its isomers and related compounds. The outlined experimental protocols offer a clear path for researchers to determine its precise physical constants and confirm its structure. As research into novel fluorinated compounds continues to expand, a thorough understanding of such fundamental properties is paramount for accelerating innovation in drug discovery and materials science.
References
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. (2021). Google Patents.
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Capot Chemical. (n.d.). Specifications of 2-Chloro-6-trifluoromethylbenzoyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. Retrieved from [Link]
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NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine. Retrieved from [Link]
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ACS Publications. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. Retrieved from [Link]
- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.
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Ataman Kimya. (n.d.). SODIUM STANNATE. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium stannate. Retrieved from [Link]
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Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
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Loba Chemie. (n.d.). SODIUM STANNATE HYDRATE Extra Pure. Retrieved from [Link]
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ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl.... Retrieved from [Link]
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Supporting Information. (n.d.). 1-chloro-4-(trifluoromethyl)benzene (2m). Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Infrared and Raman spectra of vicinally trisubstituted 2-methyl, 3-chloroaniline and 2-methyl, 6-chloroaniline. Retrieved from [Link]
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American Elements. (n.d.). Sodium Stannate. Retrieved from [Link]
